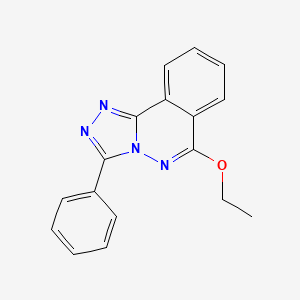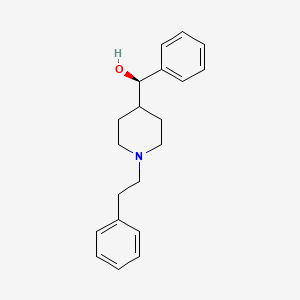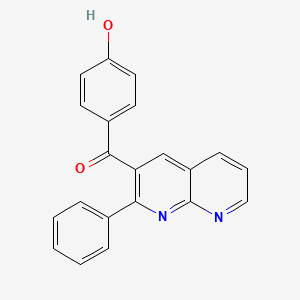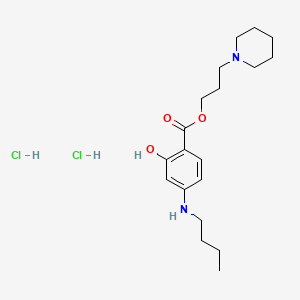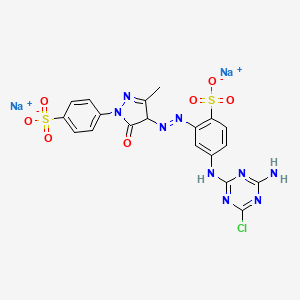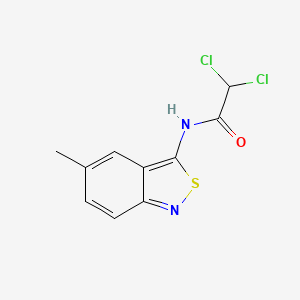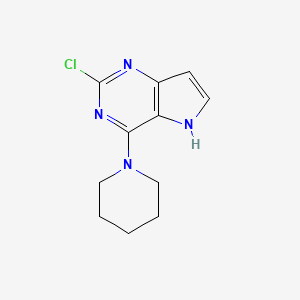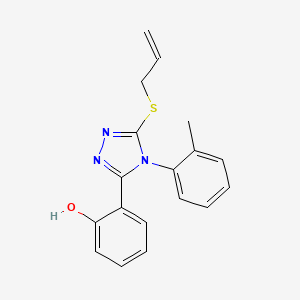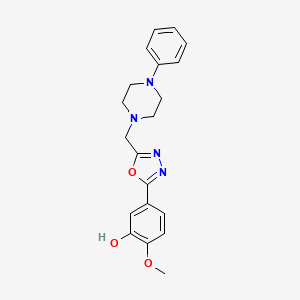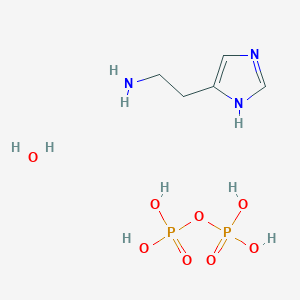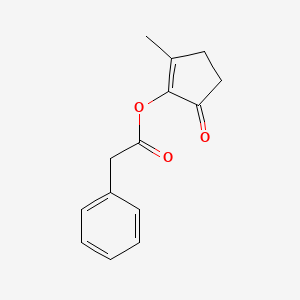
4,4a,5,6-Tetrahydro-4a-(hydroxymethyl)-9-methoxybenzo(h)cinnolin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4a,5,6-Tetrahydro-4a-(hydroxymethyl)-9-methoxybenzo(h)cinnolin-3(2H)-one is a complex organic compound that belongs to the cinnoline family. This compound is characterized by its unique structure, which includes a methoxy group and a hydroxymethyl group attached to a tetrahydrobenzo(h)cinnolinone core. It has garnered interest in various fields of scientific research due to its potential pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4a,5,6-Tetrahydro-4a-(hydroxymethyl)-9-methoxybenzo(h)cinnolin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzo(h)cinnolinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzo(h)cinnolinone core.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde and a suitable catalyst.
Methoxylation: The methoxy group is introduced through a methylation reaction, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,4a,5,6-Tetrahydro-4a-(hydroxymethyl)-9-methoxybenzo(h)cinnolin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to modify the cinnolinone core.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Reduced cinnolinone derivatives.
Substitution: Various substituted cinnolinone derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4,4a,5,6-Tetrahydro-4a-(hydroxymethyl)-9-methoxybenzo(h)cinnolin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4a,5,6-Tetrahydro-4a-(hydroxymethyl)-benzo(h)cinnolin-3(2H)-one: Lacks the methoxy group.
4,4a,5,6-Tetrahydro-9-methoxybenzo(h)cinnolin-3(2H)-one: Lacks the hydroxymethyl group.
4,4a,5,6-Tetrahydrobenzo(h)cinnolin-3(2H)-one: Lacks both the methoxy and hydroxymethyl groups.
Uniqueness
The presence of both the methoxy and hydroxymethyl groups in 4,4a,5,6-Tetrahydro-4a-(hydroxymethyl)-9-methoxybenzo(h)cinnolin-3(2H)-one imparts unique chemical and biological properties, making it a compound of significant interest in scientific research.
Eigenschaften
CAS-Nummer |
126681-66-1 |
|---|---|
Molekularformel |
C14H16N2O3 |
Molekulargewicht |
260.29 g/mol |
IUPAC-Name |
4a-(hydroxymethyl)-9-methoxy-2,4,5,6-tetrahydrobenzo[h]cinnolin-3-one |
InChI |
InChI=1S/C14H16N2O3/c1-19-10-3-2-9-4-5-14(8-17)7-12(18)15-16-13(14)11(9)6-10/h2-3,6,17H,4-5,7-8H2,1H3,(H,15,18) |
InChI-Schlüssel |
VDOSTEWTEVGJEA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(CCC3(C2=NNC(=O)C3)CO)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


